N-(1,3-benzothiazol-5-yl)benzamide
Description
Contextualization within Benzamide (B126) Derivatives Research
Benzamide and its derivatives represent a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. This class of compounds is known for a wide array of biological effects, forming the basis for numerous research endeavors. nih.govnanobioletters.com Scientists have successfully designed and synthesized novel benzamide derivatives with potential applications as antimicrobial, analgesic, and anticancer agents. nih.govnanobioletters.com
The versatility of the benzamide scaffold is demonstrated by the diverse therapeutic targets its derivatives have been shown to modulate. For instance, different series of benzamide derivatives have been investigated as:
Tubulin Inhibitors: Targeting the colchicine (B1669291) binding site on tubulin is a strategy for developing anticancer therapeutics. mdpi.com
PARP-1 Inhibitors: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA damage repair, making it a key target in cancer therapy.
Enzyme Inhibitors: Various benzamide derivatives have been studied as inhibitors of carbonic anhydrase and acetylcholinesterase, which are implicated in conditions like Alzheimer's disease. nih.gov
Dopamine Receptor Antagonists: Substituted benzamides are known to antagonize the effects of dopamine, leading to their investigation for treating gastrointestinal disorders. nih.gov
Butyrylcholinesterase (BChE) Inhibitors: Selective inhibitors of BChE are being explored for the potential treatment of advanced Alzheimer's disease. cymitquimica.com
Significance of the Benzothiazole (B30560) Moiety in Medicinal Chemistry
The benzothiazole ring, a bicyclic system composed of fused benzene (B151609) and thiazole (B1198619) rings, is recognized as a "privileged scaffold" in medicinal chemistry. japsonline.com This heterocycle is a core component in numerous natural products and clinically approved drugs, including Riluzole and Pramipexole. researchgate.net The interest in benzothiazole derivatives stems from their broad and potent pharmacological activities. nih.govmdpi.com
The benzothiazole motif is a versatile building block for developing new therapeutic agents, with research highlighting its importance in a wide range of conditions. japsonline.com Extensive studies have explored benzothiazole-based compounds for their:
Anticancer activity mdpi.comsemanticscholar.org
Antimicrobial and antifungal properties mdpi.commdpi.com
Anti-inflammatory effects japsonline.com
Antidiabetic potential researchgate.netnih.gov
Antiviral applications nih.gov
Neuroprotective capabilities
The structural diversity of benzothiazole derivatives allows for fine-tuning of their biological activity, making them a subject of continuous interest in drug discovery and development. nih.govmdpi.com
Overview of Research Areas for N-(1,3-benzothiazol-5-yl)benzamide and Analogous Structures
While specific research on this compound is not widely documented in publicly available literature, the investigation of its structural analogs provides significant insight into its potential areas of application. The core structure, combining a benzamide and a benzothiazole, is a recurring theme in the search for novel therapeutic agents.
Anticancer Activity: A study focused on a series of close structural analogs, 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives , identified them as potent anticancer agents. nih.gov These compounds were designed to inhibit Receptor tyrosine kinase-like orphan receptor 1 (ROR1), which is overexpressed in certain cancers like non-small cell lung cancer (NSCLC). The study found that compound 7h from this series exhibited significant anti-proliferative activity against several cancer cell lines. nih.gov
Table 1: Anticancer Activity of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative 7h nih.gov
| Cell Line | Cancer Type | IC₅₀ (μM) |
| A549 | Non-small cell lung cancer | 18.16 |
| PC9 | Non-small cell lung cancer | 8.11 |
| H1975 | Non-small cell lung cancer | 3.5 |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Enzyme Inhibition and Modulation: The benzothiazole-benzamide framework is a key area of exploration for enzyme inhibitors.
Glucokinase (GK) Activation: In a study of isomeric N-benzothiazol-2-yl benzamide derivatives, several compounds were identified as potent allosteric activators of human glucokinase, an important regulator of glucose metabolism. This suggests a potential application in diabetes treatment. japsonline.com Compounds bearing N-(2-methylphenyl) sulfonamide and N-4-bromophenyl substituted sulfonamide moieties showed particularly strong activation. japsonline.com
Potassium Channel (Kv1.3) Inhibition: Analogs such as substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide have been synthesized and shown to be potent inhibitors of the Kv1.3 ion channel, a target for immunosuppressive therapies. nih.govnih.gov
Dihydropteroate (B1496061) Synthase (DHPS) Inhibition: Certain benzothiazole derivatives have been investigated as inhibitors of the DHPS enzyme, a target for antimicrobial agents. mdpi.com
Antidiabetic Activity: Research into N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives, which replace the benzamide link with a bioisosteric benzenesulfonamide (B165840) group, has shown significant antidiabetic potential. researchgate.netnih.gov These compounds were found to lower plasma glucose levels by inhibiting the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. researchgate.netnih.gov
Antimicrobial Activity: The general class of N-thiazolyl-benzamides has been evaluated for antimicrobial properties. One study synthesized various N-{5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives and found that compounds with chloro and nitro substitutions showed good activity against E. coli. scielo.br
The collective research into these closely related analogs underscores the therapeutic potential of the this compound scaffold, pointing primarily toward oncology and metabolic disorders as promising fields for future investigation.
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-14(10-4-2-1-3-5-10)16-11-6-7-13-12(8-11)15-9-18-13/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFLPCBMVUFUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
General Synthetic Routes for Benzothiazole-Benzamide Scaffolds
The construction of the N-(1,3-benzothiazol-5-yl)benzamide scaffold relies on established and versatile chemical reactions. The primary approaches involve the sequential or convergent formation of the benzothiazole (B30560) core and the amide linkage.
Formation of the Benzothiazole Core
The synthesis of the benzothiazole ring is a cornerstone of creating these compounds. A prevalent and historically significant method is the condensation of an ortho-aminothiophenol with a variety of carbonyl-containing compounds, such as carboxylic acids, aldehydes, acyl chlorides, or nitriles. researchgate.netmdpi.comresearchgate.netekb.eg This reaction, often referred to as the Jacobsen cyclization when starting from specific precursors, provides a direct route to the bicyclic benzothiazole system. researchgate.net
Several variations and improvements on this fundamental transformation have been reported. For instance, the use of an oxidant like potassium persulfate (K₂S₂O₈) offers an efficient and environmentally friendlier alternative to hazardous reagents like bromine or hydrogen peroxide for the synthesis of benzothiazoles from anilines. jsynthchem.com Metal-catalyzed reactions, employing catalysts based on copper, rhodium, nickel, and iron, have also emerged as a modern approach for benzothiazole synthesis. researchgate.net A copper-catalyzed condensation of 2-aminobenzenethiols with nitriles, for example, provides an effective pathway to 2-substituted benzothiazoles. mdpi.comorganic-chemistry.org Another strategy involves the intramolecular cyclization of ortho-halogenated anilides or thioacylbenzanilides. researchgate.netmdpi.com
The choice of starting materials and reaction conditions can be tailored to introduce specific substituents onto the benzothiazole ring.
Amide Linkage Formation
The formation of the amide bond (–CONH–) is another critical step in the synthesis of this compound. This is typically achieved through the reaction of a benzothiazole amine with a benzoic acid derivative. A common method involves the acylation of 2-aminobenzothiazole (B30445) with benzoyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as dimethylformamide. smolecule.comnih.gov
Alternatively, the reaction can be carried out by activating the carboxylic acid. For example, 3-(chlorosulfonyl)benzoic acid can be reacted with amines to form sulfonamides, which are then converted to the corresponding acid chlorides using thionyl chloride before coupling with 2-aminobenzothiazole. japsonline.com The use of coupling agents is also a standard practice in amide bond formation.
A series of benzothiazole amide derivatives have been synthesized via a nucleophilic acyl substitution reaction between 2-aminobenzothiazole and various cinnamic acid compounds. nih.gov This reaction is typically performed in a solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures, with a base such as sodium bicarbonate (NaHCO₃) to neutralize the acid generated during the reaction. nih.gov
Introduction of Substituents
The ability to introduce a variety of substituents onto the benzothiazole-benzamide scaffold is crucial for exploring the structure-activity relationships of these compounds. Substituents can be incorporated at different stages of the synthesis.
One approach is to start with already substituted precursors. For instance, substituted anilines can be used to generate benzothiazoles with specific substitution patterns on the benzene (B151609) ring. derpharmachemica.com Similarly, substituted benzoic acids or their derivatives can be employed to introduce functionality to the benzamide (B126) portion of the molecule. japsonline.com
Post-synthesis modification is another viable strategy. For example, functional groups on the pre-formed benzothiazole-benzamide scaffold can be chemically transformed to introduce new substituents. A study reported the synthesis of various benzothiazole compounds with different substituents from the condensation of 2-aminothiophenol (B119425) and aldehydes using a hydrogen peroxide/hydrochloric acid catalyst system. mdpi.com This method was effective for aldehydes bearing both electron-donating and electron-withdrawing groups. mdpi.com
Advanced Synthetic Approaches
To improve efficiency, yield, and environmental friendliness, modern synthetic techniques have been applied to the synthesis of benzothiazole-benzamide derivatives.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique has been successfully employed in the synthesis of N-(1,3-benzothiazol-2-yl)benzamide analogs. smolecule.com The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. smolecule.comresearchgate.netnih.govbau.edu.tr For example, the condensation of 2-aminothiophenol with benzaldehydes has been achieved under microwave irradiation using a biocatalyst, resulting in excellent yields and short reaction times. smolecule.com
Characterization Techniques for Synthetic Products
The successful synthesis of this compound and its derivatives is confirmed through a combination of spectroscopic and analytical techniques. These methods provide crucial information about the structure, purity, and properties of the synthesized compounds.
Commonly employed characterization techniques include:
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the presence of key functional groups in the molecule. For instance, the characteristic absorption peaks for the carbonyl group (C=O) in the amide linkage and the C=N bond within the benzothiazole ring can be observed. japsonline.combohrium.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure. japsonline.combohrium.com ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, confirming the successful formation of the target molecule. bohrium.com
Elemental Analysis: This method determines the elemental composition of the compound, providing further evidence for its chemical formula. dergipark.org.tr
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule.
The table below summarizes the key characterization data for N-(1,3-benzothiazol-2-yl)benzamide and a related derivative as reported in the literature.
| Compound | Molecular Formula | Molecular Weight | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) | Reference |
| N-(1,3-benzothiazol-2-yl)benzamide | C₁₄H₁₀N₂OS | 254.31 | 1670 (C=O) | - | - | |
| N-(4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl)quinoline-6-carboxamide | C₂₄H₁₆N₄O₂S | 424.47 | - | - | - | bohrium.com |
Spectroscopic Analysis (Nuclear Magnetic Resonance, Mass Spectrometry, Fourier-Transform Infrared Spectroscopy)
Spectroscopic analysis is fundamental to the characterization of this compound, offering a comprehensive view of its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. While specific spectral data for this compound is not widely available in public literature, analysis of closely related structures, such as substituted N-(benzothiazol-2-yl)benzamides, provides an expected pattern of signals. For instance, in ¹H NMR spectra of such compounds, aromatic protons typically appear as multiplets in the range of δ 7.0-8.5 ppm. japsonline.com The amide proton (NH) is expected to resonate as a singlet at a higher chemical shift, often above δ 9.0 ppm. ijres.org In the ¹³C NMR spectra, the carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region, generally around δ 165-167 ppm. japsonline.com
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which for this compound (C₁₄H₁₀N₂OS) is calculated to be 254.0514 g/mol . ijres.org Gas chromatography-mass spectrometry (GC-MS) analysis of similar benzothiazole derivatives has been used to confirm their molecular ion peaks. uobaghdad.edu.iq
Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. For this compound, the FTIR spectrum is expected to show key absorption bands. A prominent band for the amide carbonyl (C=O) stretching vibration is typically observed around 1640-1675 cm⁻¹. ijres.orgnih.gov The N-H stretching vibration of the amide group usually appears as a distinct band in the region of 3200-3400 cm⁻¹. nih.gov Additionally, the C=N stretching of the benzothiazole ring is expected near 1550-1600 cm⁻¹. ijres.organnalsofrscb.ro
Table 1: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Range/Value |
|---|---|---|
| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm (multiplets) |
| Amide Proton (NH) | > δ 9.0 ppm (singlet) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165-167 ppm |
| Mass Spec. | Molecular Weight | 254.0514 g/mol (Monoisotopic) |
| FTIR | N-H Stretch | 3200-3400 cm⁻¹ |
| C=O Stretch | 1640-1675 cm⁻¹ |
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides definitive proof of the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not prominently documented, studies on its isomers, such as N-(1,3-thiazol-2-yl)benzamide and various N-(benzothiazol-2-yl)-nitrobenzamides, have been successfully characterized using this method. annalsofrscb.ro
For example, the crystal structure of N-(1,3-thiazol-2-yl)benzamide reveals a non-planar molecule where two molecules are linked by N—H⋯N hydrogen bonds to form a dimer. In the crystal structures of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, molecules are often linked by N—H⋯O hydrogen bonds. annalsofrscb.ro These studies establish that the benzamide and benzothiazole ring systems are typically not coplanar. It is anticipated that this compound would also form hydrogen-bonded networks in the solid state, influencing its crystal packing.
Elemental Analysis
Elemental analysis is a crucial technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample of the compound. The results are then compared with the theoretical values calculated from the molecular formula (C₁₄H₁₀N₂OS) to verify the compound's purity and empirical formula. This method is a standard procedure in the characterization of newly synthesized organic compounds, including various benzothiazole derivatives.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 14 | 168.154 | 66.12% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 3.96% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.02% |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.29% |
| Sulfur | S | 32.06 | 1 | 32.060 | 12.61% |
| Total | | | | 254.307 | 100.00% |
Computational Chemistry and in Silico Investigations
Quantum Chemical Studies
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into the electronic structure, stability, and reactivity of a compound.
Electronic Structure Analysis (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Energies, Charge Distribution)
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for N-(1,3-benzothiazol-5-yl)benzamide, which are critical for determining its electronic and optical properties, have not been specifically reported. For related benzothiazole (B30560) derivatives, the HOMO is often localized on the electron-rich benzothiazole ring system, while the LUMO distribution can vary depending on the nature of the substituents. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.gov
Similarly, specific data on the charge distribution and Mulliken atomic charges for this compound are not available. Such information would be invaluable for understanding its intermolecular interactions.
Molecular Electrostatic Potential (MESP) Surface Analysis
A Molecular Electrostatic Potential (MESP) map for this compound has not been published. This analysis is instrumental in identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for predicting its non-covalent interactions. nih.gov Generally, in such molecules, the electronegative oxygen and nitrogen atoms would be expected to exhibit negative electrostatic potential, indicating regions prone to electrophilic attack. academie-sciences.fr
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is pivotal in structure-based drug design.
Prediction of Binding Affinities with Biological Targets
There are no specific molecular docking studies reporting the binding affinities of this compound with any biological targets. However, the isomeric N-(1,3-benzothiazol-2-yl)benzamide derivatives have been investigated as potential allosteric activators of human glucokinase, showing promising binding energies. japsonline.com Other benzothiazole derivatives have been docked against targets such as E. coli dihydroorotase, demonstrating their potential as antimicrobial agents. nih.govnih.gov
Elucidation of Binding Modes and Key Intermolecular Interactions
Due to the absence of docking studies for this compound, its binding modes and key intermolecular interactions with any protein remain unelucidated. For the 2-yl isomer, docking studies have revealed the importance of hydrogen bonds formed by the amide and benzothiazole nitrogen atoms with amino acid residues in the active site of target proteins. japsonline.com Hydrophobic interactions also play a significant role in the stability of the ligand-protein complex. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, numerous studies on structurally related benzothiazole derivatives have been conducted. These studies provide a framework for understanding how structural modifications might influence the biological activity of this class of compounds.
The development of predictive QSAR models for benzothiazole derivatives has been a focus of several research efforts, often in the context of their anticancer or antimicrobial activities. For instance, a study on a series of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides investigated the relationship between their molecular structures and cytotoxic activities. nih.govnih.govresearchgate.net Theoretical investigations using semiempirical molecular orbital theory and density functional theory (DFT) were employed to determine the minimum energy structures of these compounds. nih.govnih.govresearchgate.net
In another study focusing on halogen- and amidino-substituted benzothiazoles, QSAR models were developed to predict their antiproliferative activity. mdpi.com These models are typically built using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. The goal is to create a robust model that can accurately predict the biological activity of new, unsynthesized compounds based on their calculated molecular descriptors.
The general process for developing such predictive models involves:
Data Set Selection: A series of benzothiazole analogs with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound in the series.
Model Building: Statistical methods are used to select the most relevant descriptors and to generate a mathematical equation that correlates these descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.
A crucial outcome of QSAR studies is the identification of key structural features or physicochemical properties (descriptors) that are critical for the biological activity of a compound series. For various benzothiazole derivatives, several types of descriptors have been found to be significant.
For a series of N-(substituted)benzamides, descriptors related to the electronic and steric properties of the substituents on the benzamide (B126) ring have been shown to be important. For example, in a QSAR study on N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamides as antitubulin agents, descriptors such as XlogP (a measure of lipophilicity), kaapa2, and Quadrupole1 showed a high correlation with cytotoxic activity. biotechnologia-journal.org
In research on halogen- and amidino-substituted benzothiazoles, BCUT (Burden eigenvalues) descriptors, which relate to the connectivity and atomic properties of the molecule, were found to be significant in predicting cytotoxicity. mdpi.com Specifically, the lowest negative eigenvalue weighted by polarizability (BELp1) and the highest positive eigenvalue weighted by atomic van der Waals volumes (BEHv6) were identified as important. mdpi.com
These findings suggest that for the broader class of benzothiazole-containing amides, a combination of electronic, steric, and lipophilic properties often governs their biological activity. The presence and position of substituents on both the benzothiazole and benzamide rings can significantly alter these properties and, consequently, their interaction with biological targets.
Table 1: Examples of Key Structural Descriptors in QSAR Studies of Benzothiazole Derivatives
| Descriptor Type | Specific Descriptor Example | Associated Biological Activity | Reference |
| Lipophilicity | XlogP | Cytotoxicity | biotechnologia-journal.org |
| Topological | Kappa Shape Index (kaapa2) | Cytotoxicity | biotechnologia-journal.org |
| Electronic | Quadrupole Moment (Quadrupole1) | Cytotoxicity | biotechnologia-journal.org |
| BCUT | BELp1, BEHv6 | Cytotoxicity | mdpi.com |
Computational ADMET Insights (Absorption, Distribution, Metabolism, Excretion, and Toxicity predictions)
Computational platforms like SWISSADME, admetSAR, and others are frequently used to predict a range of ADMET properties based on a compound's chemical structure. nih.gov These predictions are based on large datasets of known compounds and their experimentally determined properties.
For a new series of 2-[4-methoxy-3-(5-substituted phenyl- nih.govresearchgate.netmdpi.comoxadiazol-2-ylmethoxy)-phenyl]-benzothiazoles, in silico ADME properties were evaluated to assess their drug-likeness. nih.gov The evaluation often includes adherence to guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Table 2: Commonly Predicted In Silico ADMET Properties for Benzothiazole Derivatives
| ADMET Property | Prediction Parameter | Typical Favorable Range/Outcome |
| Absorption | Human Intestinal Absorption (HIA) | High |
| Caco-2 Permeability | High | |
| P-glycoprotein Substrate | No | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Varies based on therapeutic target |
| Plasma Protein Binding (PPB) | Moderate to High | |
| Metabolism | Cytochrome P450 (CYP) Inhibition (e.g., CYP2D6, CYP3A4) | Non-inhibitor |
| Excretion | Renal Organic Cation Transporter | Varies |
| Toxicity | AMES Mutagenicity | Non-mutagenic |
| Carcinogenicity | Non-carcinogenic | |
| hERG (Human Ether-à-go-go-Related Gene) Inhibition | Low risk |
For novel benzimidazo-1,2,3-triazole based molecules, ADMET analysis showed good absorption properties, with predicted Human Intestinal Absorption (%HIA) ranging from 99.57% to 100%. Most of these molecules were predicted not to permeate the blood-brain barrier and were found to be non-mutagenic in the AMES toxicity test. Such predictions are invaluable for prioritizing compounds for further experimental testing.
Structure Activity Relationship Sar Studies of N 1,3 Benzothiazol 5 Yl Benzamide and Its Derivatives
Impact of Benzothiazole (B30560) Ring Substitutions on Biological Activity
The benzothiazole ring is a core component of this class of compounds, and substitutions on this bicyclic system have a profound impact on their biological activities. The positions available for substitution on the benzothiazole ring are 2, 4, 5, 6, and 7, and modifications at these sites can influence the molecule's interaction with various biological targets. rjptonline.org
Furthermore, studies on LRRK2 inhibitors revealed that substitutions on the benzothiazole ring with various groups, including methoxy, ethoxy, and halogens, influence biological activity. csic.es The nature and position of these substituents are critical in determining the inhibitory potential of the compounds. csic.es For example, in a series of anticonvulsant compounds, substitutions at the 6-position of the benzothiazole ring were explored, with different groups leading to varied levels of activity. researchgate.net
The following table summarizes the impact of various substitutions on the benzothiazole ring on the biological activity of N-(1,3-benzothiazol-5-yl)benzamide derivatives:
| Substitution Position | Substituent | Resulting Biological Activity |
| 5 | Chloro | Increased antibacterial activity nih.gov |
| 5 | Chloro, Fluoro | Enhanced compound potency rjptonline.org |
| 6 | Methoxy | Inhibition of 11β-HSD1 (antidiabetic) researchgate.net |
| 6 | Various (e.g., -OCH3, -OC2H5, -Cl) | Modulation of anticonvulsant activity researchgate.net |
| General | Methoxy, Ethoxy, Halogens | Influence on LRRK2 inhibition csic.es |
Influence of Benzamide (B126) Moiety Modifications on Target Interaction
Modifications to the benzamide moiety of this compound derivatives play a crucial role in their interaction with biological targets. The benzamide portion of the molecule, which includes the phenyl ring and the amide linkage, provides a scaffold for introducing a variety of substituents that can modulate the compound's pharmacological profile.
In a study of multitarget-directed ligands for Alzheimer's disease, modifications to the benzamide moiety were explored by introducing different cyclic amines, such as pyrrolidine. nih.gov The resulting compound, pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone, demonstrated promising inhibitory activity against multiple targets, including histamine (B1213489) H3 receptors and cholinesterases. nih.gov This highlights the importance of the substituent on the benzamide carbonyl for achieving the desired multitargeting profile.
Furthermore, research on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides as antidiabetic agents showed that substitutions on the phenyl ring of the benzenesulfonamide (B165840) (a bioisostere of the benzamide) significantly impacted their activity. researchgate.net For instance, the presence of a nitro group at the para position of the phenyl ring was found to be important for 11β-HSD1 inhibition. researchgate.net
The following table illustrates the influence of modifications to the benzamide moiety on target interaction:
| Modification | Resulting Target Interaction/Activity |
| Pyrrolidinyl group on benzoyl carbonyl | Multitarget inhibition (H3R, AChE, BuChE, MAO-B) nih.gov |
| Para-nitro substitution on phenyl ring of benzenesulfonamide | Inhibition of 11β-HSD1 researchgate.net |
Role of Linker and Bridging Groups in Modulating Activity
In the development of multitarget-directed ligands for Alzheimer's disease, the length of the alkyl spacer between a basic amine and an ether oxygen on the benzothiazole scaffold was found to be crucial for histamine H3 receptor (H3R) affinity. semanticscholar.org Specifically, compounds with 3- and 5-carbon spacers generally exhibited higher affinity for H3R compared to those with 2- or 4-carbon spacers. semanticscholar.org For example, a derivative with a 3-(azepan-1-yl)propyloxy linker showed very high affinity for H3R. nih.govsemanticscholar.org
A study on N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides investigated a series of derivatives with a piperazine-containing linker. researchgate.net The various substituents on the benzamide portion, which is connected via this linker to the benzothiazole, resulted in a range of cytotoxic activities against malignant cell lines. researchgate.net This demonstrates that the nature of the entire substituent attached through the linker is vital for the observed biological effect.
The following table summarizes the role of linker and bridging groups in modulating the activity of this compound derivatives:
| Linker/Bridging Group | Impact on Biological Activity |
| Alkoxy linkers of varying lengths (2, 3, 4, or 5 carbons) | Modulated H3R affinity, with 3- and 5-carbon spacers being optimal semanticscholar.org |
| 3-(azepan-1-yl)propyloxy linker | High affinity for H3R nih.govsemanticscholar.org |
| Piperazinyl-oxo-ethyl linker | Variations in substituents attached through this linker led to diverse cytotoxic activities researchgate.net |
Elucidation of Pharmacophoric Requirements
The elucidation of pharmacophoric requirements involves identifying the key structural features and their spatial arrangement that are essential for a molecule's biological activity. For this compound and its derivatives, several studies have shed light on the crucial pharmacophoric elements.
A pharmacophore can be defined as the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For benzoxazole (B165842) derivatives, which are structurally related to benzothiazoles, the benzoxazole moiety itself is considered a core pharmacophoric unit. nih.gov
In the context of anticonvulsant activity, a pharmacophore model was developed for a series of compounds containing both a benzothiazole and a barbituric acid moiety. researchgate.net The study identified key features such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic groups that are important for activity.
For multitarget-directed ligands for Alzheimer's disease, the pharmacophore appears to consist of the benzothiazole scaffold, a linker of appropriate length, and a basic amine. nih.govsemanticscholar.org The benzothiazole part likely interacts with one target, while the basic amine at the end of the linker interacts with another, such as the histamine H3 receptor.
The following table outlines some of the key pharmacophoric requirements for the biological activity of this compound and related derivatives:
| Biological Target/Activity | Key Pharmacophoric Features |
| Anticonvulsant | Aromatic rings, hydrogen bond donors/acceptors, hydrophobic groups researchgate.net |
| Multitarget (e.g., for Alzheimer's) | Benzothiazole scaffold, flexible linker of optimal length, basic amine moiety nih.govsemanticscholar.org |
| General Antimicrobial/Anticancer | Benzoxazole (as a surrogate for benzothiazole) moiety as a core unit nih.gov |
Investigation of Biological Activity and Molecular Mechanisms
Antiproliferative and Apoptosis-Inducing Activities in In Vitro Models
Detailed searches of scientific databases and literature have not yielded specific studies on the antiproliferative and apoptosis-inducing activities of N-(1,3-benzothiazol-5-yl)benzamide. Research in this area has predominantly focused on other isomers, particularly N-(1,3-benzothiazol-2-yl)benzamide and its derivatives.
There is no specific information available in the reviewed literature concerning the mechanisms of cell growth inhibition for this compound. While related compounds, such as certain N-(1,3-benzothiazol-2-yl)benzamide derivatives, have been shown to inhibit the growth of various cancer cell lines, these findings cannot be directly attributed to the 5-yl isomer without specific experimental evidence.
Specific data on the induction of apoptotic pathways by this compound is not present in the available scientific literature. Studies on related benzothiazole (B30560) compounds suggest that apoptosis can be induced through various mechanisms, including caspase-dependent and -independent pathways. However, the specific pathways that this compound might activate, if any, have not been investigated.
There are no published studies that have specifically investigated the effects of this compound on the HepG2 (human liver hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. While these cell lines are commonly used to screen the antiproliferative activity of other benzothiazole derivatives, data for the 5-yl isomer is absent. scispace.comresearchgate.netresearchgate.netnih.govtandfonline.comarabjchem.org
Antimicrobial and Antifungal Potentials
The antimicrobial and antifungal properties of the benzothiazole scaffold are well-documented, with various derivatives showing activity against a range of pathogens. scispace.comtandfonline.comnih.govresearchgate.netnanobioletters.comekb.eg However, specific research into the antimicrobial and antifungal potential of this compound is not available.
There is no specific information detailing the mechanisms of action of this compound against bacterial pathogens. General mechanisms attributed to the broader class of benzothiazole derivatives include:
Inhibition of Dihydropteroate (B1496061) Synthase: Some sulfonamide-containing benzothiazole derivatives have been shown to inhibit this key enzyme in the folate synthesis pathway of bacteria.
Disruption of Cell Membranes: Certain benzothiazole amides have been found to perturb bacterial cell membranes, leading to cell death. rsc.org
Tubulin Polymerization Inhibition: This mechanism is more commonly associated with antifungal activity but has been explored in the context of some antimicrobial agents.
Mitochondrial Membrane Potential Disruption: Disruption of the mitochondrial membrane potential is a known mechanism for some antimicrobial compounds, leading to a breakdown in cellular energy production.
It is important to reiterate that these are general mechanisms for the benzothiazole class of compounds, and no studies have specifically confirmed any of these for this compound.
Specific data on the antifungal efficacy and related mechanisms of this compound are not available in the current literature. While some benzothiazole derivatives have shown promise as antifungal agents, with proposed mechanisms including the inhibition of enzymes like lanosterol (B1674476) 14α-demethylase, these findings are not directly applicable to the 5-yl isomer without dedicated investigation. scispace.comresearchgate.netekb.egmdpi.comnih.gov
Modulation of Enzyme and Receptor Activity
The chemical compound this compound and its derivatives have been the subject of various investigations to determine their potential to modulate the activity of several key enzymes and receptors involved in different physiological processes. These studies have explored their mechanisms of action as activators or inhibitors, providing insights into their potential therapeutic applications.
Glucokinase (GK) Activation Mechanisms
N-benzothiazol-2-yl benzamide (B126) derivatives have been identified as allosteric activators of human glucokinase (GK), an enzyme crucial for glucose homeostasis. japsonline.combibliomed.org In vitro assays have demonstrated that certain derivatives can significantly enhance the catalytic activity of GK. For instance, compounds with an N-(2-methylphenyl) sulfonamide moiety exhibited a strong GK activation fold of 1.97 compared to the control. bibliomed.org Other derivatives also showed promising results, with GK activation folds ranging from 1.6 to 2.0. bibliomed.org
The mechanism of action involves the binding of these benzamide derivatives to an allosteric site on the GK protein. japsonline.comtandfonline.com Molecular docking studies have supported these findings, indicating significant binding interactions between the derivatives and the allosteric site residues of the GK protein, particularly with Arg63 through hydrogen bonding. japsonline.comtandfonline.com The benzamide nucleus substituted with a thiazol-2-yl group at the amido nitrogen is a known pharmacophore for enhancing GK activation. tandfonline.com
Table 1: Glucokinase Activation by N-benzothiazol-2-yl benzamide Derivatives
| Compound ID | Substituent on Sulfonamide Moiety | GK Activation Fold (vs. Control) | Reference |
|---|---|---|---|
| 6 | N-(2-methylphenyl) | 1.97 | bibliomed.org |
| 1 | - | ~1.6-2.0 | bibliomed.org |
| 2 | - | ~1.6-2.0 | bibliomed.org |
| 7 | - | ~2.0 | japsonline.combibliomed.org |
| 5 | - | 1.3-1.5 | bibliomed.org |
| 8 | - | 1.3-1.5 | bibliomed.org |
| 3 | - | ~1.20 | bibliomed.org |
| 9 | - | ~1.20 | bibliomed.org |
| 4 | - | Inactive | bibliomed.org |
| 10 | - | Inactive | bibliomed.org |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Studies
Derivatives of benzothiazole have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in the insulin (B600854) signaling pathway. scispace.comunam.mx For example, N-(5-methylbenzo[d]thiazol-2-yl)-4-nitrobenzenesulfonamide and N-(5-ethoxylbenzo[d]thiazol-2-yl)-4-nitrobenzenesulfonamide have been identified as rapidly reversible inhibitors of PTP1B. unam.mx Additionally, ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates have shown potential as PTP1B inhibitors. scispace.com The inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes and obesity. nih.gov
Carbonic Anhydrase Inhibition
Novel N-protected amino acid benzothiazole conjugates have been synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. tandfonline.comresearchgate.netresearchgate.net These studies have revealed that while many of these compounds exhibit weak, micromolar inhibitory activity against most of the tested enzymes, some show considerable inhibition against specific isoforms. researchgate.netresearchgate.net
Specifically, certain derivatives demonstrated significant inhibition against hCA II and hCA V, with Ki values in the low micromolar range. researchgate.net The inhibition profiles vary depending on the specific substitutions on the benzothiazole and amino acid moieties.
Table 2: Carbonic Anhydrase Inhibition by Benzothiazole Derivatives
| Compound Class | Target Isoform | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Amino acid-benzothiazole conjugates | hCA II | Low micromolar | researchgate.net |
| Amino acid-benzothiazole conjugates | hCA V | Low micromolar | researchgate.net |
| N-protected amino acid-benzothiazole conjugates | Various hCA isoforms | Weak (micromolar) | researchgate.net |
Dihydropteroate Synthase Inhibition
Benzothiazole derivatives have been explored as inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate synthesis pathway of bacteria. nih.govnih.gov This inhibition forms the basis of their antibacterial activity. Sulfonamide analogues of benzothiazole, in particular, have demonstrated notable antibacterial effects by competing with the natural substrate, 4-aminobenzoic acid (PABA). nih.gov
For instance, certain sulfonamide-containing benzothiazole derivatives have shown potent antibacterial activity against various strains, including mutant E. coli, with MIC values as low as 12.5 μg/ml. nih.gov Another study reported a benzothiazole derivative exhibiting superior activity against S. aureus with an MIC of 0.025 mM. nih.govresearchgate.net
Table 3: Dihydropteroate Synthase Inhibition and Antibacterial Activity of Benzothiazole Derivatives
| Compound Class | Bacterial Strain | MIC Value | Reference |
|---|---|---|---|
| Sulfonamide analogue of benzothiazole | Mutant E. coli | 12.5 µg/ml | nih.gov |
| Benzothiazole derivative | S. aureus | 0.025 mM | nih.govresearchgate.net |
Cyclooxygenase-2 (COX-2) Inhibition
While direct studies on this compound as a COX-2 inhibitor are limited, related heterocyclic structures containing the benzothiazole or benzamide scaffold have been investigated for their anti-inflammatory properties through COX inhibition. For example, N-(4-oxo-2-thioxothiazolidin-3-yl)carboxamides, which are structurally related, have been identified as dual inhibitors of COX-1 and COX-2. nih.gov Furthermore, other benzoxazole (B165842) derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors. nih.gov These findings suggest that the benzothiazole-benzamide scaffold could be a potential framework for the design of novel COX-2 inhibitors.
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Allosteric Modulation
Benzamide and benzothiazole derivatives have been identified as allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). drugbank.comnih.govmdpi.com Specifically, 2-(4-oxo-3-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino}piperidin-1-yl)benzonitrile has been characterized as a negative allosteric modulator (NAM) of mGluR5. drugbank.com
Conversely, other benzamide derivatives, such as 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), act as positive allosteric modulators (PAMs) of mGluR5. nih.govmdpi.com Structure-activity relationship studies have revealed that electronegative substituents on the benzamide moiety can enhance the potency of these PAMs. nih.gov These findings highlight the potential of the this compound scaffold to be chemically modified to achieve either positive or negative allosteric modulation of mGluR5, indicating its versatility as a template for developing receptor modulators.
N-acylethanolamine acid amidase (NAAA) Inhibition
N-acylethanolamine acid amidase (NAAA) is a key enzyme in the hydrolysis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the anti-inflammatory and analgesic compound N-palmitoylethanolamide (PEA). nih.govsemanticscholar.org Inhibition of NAAA is a promising therapeutic strategy for modulating pain and inflammation by increasing endogenous levels of PEA. nih.govresearchgate.net
Research has led to the development of potent and selective NAAA inhibitors. nih.govresearchgate.net One such inhibitor, ARN19702, a benzothiazole derivative, has an IC50 of 230 nM on human NAAA and has shown significant protective effects in animal models of multiple sclerosis and pain. nih.govevitachem.com Studies on various derivatives have aimed to create selective and effective inhibitors, with some compounds showing high inhibitory activity on NAAA without affecting other enzymes like fatty acid amide hydrolase (FAAH). researchgate.net
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.gov Several benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
In one study, a series of new benzothiazole derivatives were synthesized and tested for their cholinesterase inhibitory activity. Several compounds demonstrated significant inhibition of AChE, with some showing IC50 values in the nanomolar range, comparable to the well-known inhibitor donepezil. nih.gov Another study focused on benzothiazolone derivatives found that many compounds were more potent against BChE than AChE, with the most active compound having an IC50 value of 1.21 μM for BChE. mdpi.com These findings highlight the potential of benzothiazole-based compounds as single or dual inhibitors of cholinesterases for the management of neurodegenerative diseases. nih.govsemanticscholar.org
Table 1: Cholinesterase Inhibition by Benzothiazole Derivatives
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 4a | AChE | 56.3 ± 2.5 nM | nih.gov |
| 4f | AChE | 23.4 ± 1.1 nM | nih.gov |
| 4m | AChE | 27.8 ± 1.0 nM | nih.gov |
| M13 | BChE | 1.21 µM | mdpi.com |
| M2 | BChE | 1.38 µM | mdpi.com |
| 3s | AChE | 6.7 µM | nih.govsemanticscholar.org |
Aldose Reductase Inhibition
Aldose reductase is an enzyme implicated in the development of diabetic complications. The inhibition of this enzyme is a key therapeutic strategy. Research has identified certain benzothiazole-based thiazolidinone derivatives as potent aldose reductase inhibitors. One particular compound demonstrated an IC50 value of 3.99 μM. nih.gov Structural analysis suggests that the presence of a chloro group on the benzylidene moiety enhances this inhibitory activity. nih.gov
Human 11β-hydroxysteroid dehydrogenase type 1 Inhibition
Human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a crucial enzyme in the conversion of cortisone (B1669442) to the active glucocorticoid cortisol. Inhibiting this enzyme is a promising approach for treating metabolic diseases like type 2 diabetes and obesity. nih.govnih.gov
Several studies have reported on benzothiazole derivatives as effective inhibitors of 11β-HSD1. nih.govresearchgate.net In one study, certain benzothiazole derivatives showed over 80% inhibition of 11β-HSD1 at a concentration of 10 μM, with IC50 values in the low micromolar range. nih.gov Another series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives also demonstrated significant 11β-HSD1 inhibitory activity, which is believed to be the mechanism behind their observed antidiabetic effects in animal models. researchgate.netnih.gov
Immunomodulatory Effects (e.g., anti-inflammatory mechanisms)
Benzothiazole derivatives have demonstrated a wide array of biological activities, including immunomodulatory and anti-inflammatory effects. mdpi.comresearchgate.net The anti-inflammatory actions are often linked to the inhibition of enzymes like NAAA, which leads to an increase in the endogenous anti-inflammatory lipid, palmitoylethanolamide. nih.govsemanticscholar.org
Furthermore, some benzothiazole derivatives have been synthesized and evaluated for their in vivo anti-inflammatory and analgesic properties. nih.gov For instance, certain N-(1,3-benzothiazol-2-yl) carboxamide derivatives showed significant inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov
Neuropharmacological Activities (e.g., anticonvulsant, anti-nociceptive mechanisms)
The benzothiazole scaffold is of significant interest in the discovery of drugs targeting the central nervous system. mdpi.com Various derivatives have been reported to possess a range of neuropharmacological activities, including anticonvulsant and neuroprotective effects. mdpi.comresearchgate.net
The anticonvulsant potential of some benzothiazole derivatives has been documented. ijsrst.com Additionally, the NAAA inhibitor ARN19702, a benzothiazole derivative, has demonstrated a broad analgesic profile in animal models of neuropathic and inflammatory pain, pointing to its anti-nociceptive capabilities. nih.gov This suggests that targeting NAAA with benzothiazole-based compounds could be a viable strategy for developing novel pain therapeutics. nih.gov
Antidiabetic Activity Mechanisms
The antidiabetic potential of benzothiazole derivatives has been a subject of extensive research. mdpi.com The primary mechanism often involves the inhibition of key enzymes related to glucose metabolism and insulin sensitivity.
One of the main targets is 11β-HSD1, where inhibition has been shown to improve glycemic control. researchgate.netnih.gov Additionally, some N-benzothiazol-2-yl benzamide derivatives have been identified as allosteric activators of human glucokinase (GK), an enzyme that plays a critical role in glucose sensing and metabolism. japsonline.comjapsonline.com Certain synthesized compounds were found to significantly increase the catalytic action of GK, suggesting a potential pathway for managing type 2 diabetes. japsonline.comjapsonline.com Aldose reductase inhibition by benzothiazole derivatives also contributes to their potential in managing diabetic complications. nih.gov
Table 2: Investigated Biological Activities of this compound and its Derivatives
| Biological Activity | Molecular Target/Mechanism | Key Findings | References |
|---|---|---|---|
| NAAA Inhibition | Inhibition of N-acylethanolamine acid amidase | Potent inhibition leading to potential anti-inflammatory and analgesic effects. | nih.govresearchgate.netnih.govevitachem.com |
| Cholinesterase Inhibition | Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Dual inhibition potential for Alzheimer's disease treatment. | nih.govnih.govmdpi.comsemanticscholar.org |
| Aldose Reductase Inhibition | Inhibition of aldose reductase | Potential for managing diabetic complications. | nih.gov |
| 11β-HSD1 Inhibition | Inhibition of human 11β-hydroxysteroid dehydrogenase type 1 | Promising for treating metabolic diseases like type 2 diabetes. | nih.govresearchgate.netnih.gov |
| Immunomodulatory Effects | Anti-inflammatory mechanisms | Inhibition of inflammatory models. | mdpi.comresearchgate.netnih.gov |
| Neuropharmacological Activities | Anticonvulsant and anti-nociceptive mechanisms | Potential for treating CNS-related disorders and pain. | mdpi.comnih.govresearchgate.netijsrst.com |
Antioxidative Potential
A comprehensive review of scientific literature and chemical databases reveals a notable absence of research specifically investigating the antioxidative potential of this compound. To date, no studies have been published that evaluate the ability of this specific compound to scavenge free radicals or to mitigate oxidative stress, which are key indicators of antioxidant activity.
Standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, or various lipid peroxidation inhibition assays, have not been reported for this compound. Consequently, there are no available data, including IC50 values or other quantitative measures, to construct a data table or to provide detailed research findings on its antioxidative capacity.
While the broader classes of benzothiazole and benzamide derivatives have been the subject of antioxidant studies, the specific structural configuration of this compound remains uninvestigated in this context. Therefore, any discussion of its potential antioxidant properties would be purely speculative and would fall outside the scope of presenting established scientific findings.
Further research would be necessary to determine if this compound possesses any intrinsic antioxidant activity. Such studies would need to be conducted and their results published in peer-reviewed scientific literature before a detailed account of its antioxidative potential could be provided.
Medicinal Chemistry and Drug Discovery Implications
Role as a Privileged Scaffold in Drug Design and Development
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of new drugs. nih.gov The benzothiazole (B30560) core is a prime example of such a scaffold, with its derivatives showing a remarkable range of biological activities. rsc.orgnih.govresearchgate.net This versatility stems from the unique electronic and structural properties of the benzothiazole ring system, which allows for diverse substitutions and modifications to tailor its interaction with specific biological targets. nih.gov
In the context of N-(1,3-benzothiazol-5-yl)benzamide, the benzothiazole moiety acts as a crucial anchor, while the benzamide (B126) portion can be modified to modulate activity and selectivity. This modular nature allows medicinal chemists to systematically explore the structure-activity relationships (SAR) and optimize the pharmacological profile of lead compounds. acs.org The inherent drug-like properties of the benzothiazole scaffold make it an attractive starting point for the design of new therapeutic agents across various disease areas. rsc.org
The significance of the benzothiazole scaffold is underscored by its presence in a number of clinically used drugs and compounds in advanced stages of development. researchgate.net Its ability to serve as a template for the design of ligands for a wide range of receptors and enzymes solidifies its status as a privileged scaffold in modern drug discovery. nih.gov
Lead Compound Identification and Optimization Strategies
The process of drug discovery often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity but may require further modification to enhance its potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) of compound libraries is a common strategy for identifying such initial hits. For instance, a benzothiazole compound was identified as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) through an HTS campaign. acs.org
Once a lead compound like a benzothiazole derivative is identified, the next phase involves lead optimization. This is an iterative process where medicinal chemists synthesize and test a series of analogues to develop a comprehensive understanding of the structure-activity relationship (SAR). acs.org Key strategies in this phase include:
Modification of Substituents: The nature and position of substituents on both the benzothiazole and benzamide rings can significantly impact biological activity. For example, in the development of PI3K/mTOR dual inhibitors, extensive SAR studies on the benzothiazole core and subsequent modifications of a central pyrimidine (B1678525) ring led to dramatic improvements in enzyme and cellular potency. acs.org Similarly, in the development of PARP inhibitors, the addition of small alkyl groups or halogens to the benzene (B151609) ring of a triazolobenzothiazole scaffold was explored to enhance potency. acs.org
Introduction of Functional Groups: The introduction of specific functional groups can be used to improve interactions with the target protein or to modulate physicochemical properties. For instance, the incorporation of a sulfonamide group was a key step in the optimization of early benzothiazole-based PI3K/mTOR inhibitors. acs.org
Scaffold Hopping and Ring System Modifications: Sometimes, the central scaffold itself is modified to improve properties. In the optimization of PI3K/mTOR inhibitors, modifications to a central pyrimidine ring connected to the benzothiazole led to significant gains in potency. acs.org
Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, computational docking studies can be employed to guide the design of new analogues with improved binding affinity. This approach was utilized in the development of benzothiazole-based glucokinase activators, where docking studies helped to understand the binding interactions of the molecules within the allosteric site of the protein. japsonline.com
A multiparametric approach is often employed, where optimization efforts simultaneously address potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This was demonstrated in the lead optimization of an acylaminobenzothiazole series against Trypanosoma cruzi, where analogues were synthesized and tested to improve not only anti-parasitic activity but also metabolic stability and physicochemical parameters. bioaster.org
The following table provides examples of lead optimization strategies for benzothiazole derivatives:
| Lead Compound/Scaffold | Target | Optimization Strategy | Outcome | Reference |
| Benzothiazole compound | PI3K/mTOR | Extensive SAR studies, modification of central pyrimidine ring, arylsulfonamide SAR | Identification of a potent dual inhibitor with good cellular activity and oral bioavailability. acs.org | acs.org |
| nih.govresearchgate.netresearchgate.netTriazolo[3,4-b]benzothiazole | PARP Enzymes | Substitution on the benzene ring, functionalization of the triazole ring | Improved potency and selectivity for different PARP enzyme subtypes. acs.org | acs.org |
| Acylaminobenzothiazole | Trypanosoma cruzi | Multiparametric optimization of antiparasite activity, physicochemical parameters, and ADME properties | Identification of an advanced lead with improved in vitro activity and enhanced metabolic stability. bioaster.org | bioaster.org |
Strategies for Enhancing Target Selectivity and Potency
Achieving high potency and selectivity for the intended biological target is a critical goal in drug development to maximize therapeutic efficacy and minimize off-target side effects. For this compound and its analogues, several strategies can be employed to enhance these properties.
One key strategy involves the strategic placement of substituents on the benzothiazole and benzamide rings. The size, electronics, and hydrogen-bonding capacity of these substituents can be fine-tuned to optimize interactions with the target's binding pocket. For example, in the development of Kv1.3 potassium channel blockers, a series of substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs were synthesized. researchgate.netnih.gov The introduction of various substituents on the benzamide and phenyl rings led to compounds with potent inhibitory activity. researchgate.netnih.gov Specifically, the insertion of a fluorine atom at position 6 of the 1,1-dioxidobenzo[d]isothiazole scaffold improved the in vitro half-life of the compounds. researchgate.net
Conformational constraint is another powerful strategy. By introducing rigid elements or cyclizing flexible linkers, the molecule can be locked into a bioactive conformation, which can lead to increased potency and selectivity.
Structure-based drug design plays a crucial role when the 3D structure of the target is available. Molecular docking studies can predict how different analogues will bind to the target, allowing for the rational design of modifications that enhance binding affinity and selectivity. For instance, docking studies of benzothiazole derivatives in the allosteric site of glucokinase helped to rationalize the observed in vitro activity and guide further design. japsonline.com
Furthermore, targeting unique features of the binding site can lead to improved selectivity. This could involve designing ligands that interact with specific amino acid residues that are not conserved in related proteins. In the development of inhibitors for TGF-βR1 kinase, the replacement of a pyridyl moiety with a thiazolyl group led to a novel series of potent inhibitors. mdpi.com Docking studies revealed a network of hydrogen bonds that contributed to the binding affinity. mdpi.com
The table below summarizes strategies used to enhance the selectivity and potency of benzothiazole derivatives:
| Strategy | Example Application | Outcome | Reference |
| Substituent Modification | Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs for Kv1.3 inhibition. | Potent inhibitory activity against Kv1.3. researchgate.netnih.gov | researchgate.netnih.gov |
| Substituent Modification | Introduction of a fluorine atom on the 1,1-dioxidobenzo[d]isothiazole scaffold. | Improved in vitro half-life. researchgate.net | researchgate.net |
| Structure-Based Design | Design of benzothiazole derivatives as glucokinase activators. | Understanding of binding interactions and rationalization of in vitro activity. japsonline.com | japsonline.com |
| Scaffold Modification | Replacement of a pyridyl with a thiazolyl group in TGF-βR1 kinase inhibitors. | Discovery of a novel series of potent inhibitors. mdpi.com | mdpi.com |
Future Research Directions for this compound Analogues
The versatile nature of the this compound scaffold presents numerous avenues for future research in medicinal chemistry. Building upon the existing knowledge of its biological activities, future efforts could focus on several key areas.
One promising direction is the application of multitarget-directed ligand (MTDL) design strategies. nih.gov Many complex diseases, such as Alzheimer's disease, involve multiple pathological pathways. nih.gov Designing single molecules that can modulate several relevant targets simultaneously offers a potential therapeutic advantage. nih.govsemanticscholar.org For example, benzothiazole derivatives have been explored as MTDLs targeting histamine (B1213489) H3 receptors and cholinesterase enzymes for the treatment of Alzheimer's disease. nih.govsemanticscholar.org Future research could explore the potential of this compound analogues as MTDLs for other complex diseases by incorporating pharmacophores known to interact with other relevant targets.
Another area for future exploration is the development of covalent inhibitors . By incorporating a reactive "warhead" into the molecule, it can form a covalent bond with a specific amino acid residue in the target protein. This can lead to prolonged and potent inhibition. The benzothiazole scaffold could serve as a targeting moiety to deliver a reactive group to the active site of an enzyme.
The synthesis and evaluation of novel heterocyclic ring systems bioisosteric to the benzamide or benzothiazole portion could also yield new chemical entities with improved properties. For instance, replacing the benzamide with other aromatic or heteroaromatic systems could lead to novel interactions with the target protein and improved pharmacokinetic profiles.
Furthermore, the exploration of this compound analogues against emerging and neglected diseases is a worthy pursuit. The broad-spectrum activity of benzothiazoles suggests that this scaffold may hold promise for developing new treatments for infectious diseases, including those caused by drug-resistant pathogens. rsc.org
Finally, the continued application of advanced computational methods , such as free energy perturbation (FEP) and machine learning, will be invaluable in guiding the design of next-generation this compound analogues with optimized potency, selectivity, and drug-like properties.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1,3-benzothiazol-5-yl)benzamide?
The synthesis typically involves coupling a benzothiazole amine with a benzoyl chloride derivative. Key steps include:
- Amide bond formation : Using coupling agents like EDCI or HOBt in solvents such as dichloromethane or toluene.
- Catalysis : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may enhance yields in Suzuki-Miyaura reactions for substituted analogs .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Reaction optimization should prioritize temperature control (60–80°C) and inert atmospheres to prevent decomposition .
Q. How can researchers characterize the structural purity of This compound?
- Spectroscopic methods : NMR (¹H/¹³C) to confirm proton environments and carbon frameworks; IR for functional group validation (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns.
- Elemental analysis : Confirms stoichiometric ratios of C, H, N, and S .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin or kinase inhibition) with IC₅₀ determination.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.
- Antimicrobial screening : Disk diffusion or microbroth dilution against E. coli or S. aureus .
Advanced Research Questions
Q. How can structural ambiguities in This compound derivatives be resolved experimentally?
- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (SHELXL/SHELXS) for refinement and structure solution. High-resolution data (≤1.0 Å) ensures accurate bond-length/angle analysis .
- Thermal analysis : TGA and DSC to study decomposition pathways and polymorphic transitions. For example, melting point deviations >5°C may indicate impurities or polymorphism .
Q. What computational methods validate its interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., ATP-binding pockets). Prioritize docking scores (ΔG < -7 kcal/mol) and hydrogen-bonding networks with residues like Asp189 or Lys48 .
- MD simulations : GROMACS or AMBER for assessing complex stability (≥50 ns trajectories) and RMSD/RMSF analysis .
Q. How should researchers address contradictory bioactivity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, IC₅₀ discrepancies in cytotoxicity may arise from differing MTT incubation periods (3h vs. 24h) .
- Metabolic stability : Test compound stability in liver microsomes (e.g., human CYP450 isoforms) to rule out false negatives from rapid degradation .
Q. What strategies improve selectivity for target enzymes over off-target proteins?
- SAR studies : Introduce substituents (e.g., electron-withdrawing groups at the benzothiazole C6 position) to enhance steric hindrance. Compare IC₅₀ ratios between target and homologous enzymes (e.g., kinase A vs. kinase B) .
- Proteome-wide profiling : Use affinity chromatography or activity-based protein profiling (ABPP) to identify off-target interactions .
Methodological Considerations
Q. How to optimize crystallization for X-ray studies of This compound derivatives?
- Solvent screening : Test mixed-solvent systems (e.g., DMSO/water or ethanol/ethyl acetate) via vapor diffusion.
- Temperature gradients : Slow cooling (0.5°C/h) from 50°C to 4°C to promote crystal nucleation.
- Additives : Small-molecule additives (e.g., hexafluoroisopropanol) may disrupt aggregation .
Q. What analytical techniques quantify degradation products under storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
